molecular formula C18H25FN2O3 B7095037 N-[4-[2-[(7-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)amino]ethyl]phenyl]acetamide

N-[4-[2-[(7-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)amino]ethyl]phenyl]acetamide

Cat. No.: B7095037
M. Wt: 336.4 g/mol
InChI Key: NGKPXIDLWZFFHI-UHFFFAOYSA-N
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Description

N-[4-[2-[(7-fluoro-1,4-dioxaspiro[45]decan-8-yl)amino]ethyl]phenyl]acetamide is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[4-[2-[(7-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)amino]ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-13(22)21-15-4-2-14(3-5-15)7-9-20-17-6-8-18(12-16(17)19)23-10-11-24-18/h2-5,16-17,20H,6-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKPXIDLWZFFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNC2CCC3(CC2F)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[(7-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)amino]ethyl]phenyl]acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a fluorinated ketone under acidic conditions.

    Amine Introduction: The amino group is introduced via a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with an appropriate amine.

    Acetamide Formation: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[(7-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)amino]ethyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The fluorine atom in the spirocyclic moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

N-[4-[2-[(7-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)amino]ethyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[2-[(7-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)amino]ethyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane derivatives: These compounds share the spirocyclic core but lack the fluorine atom and the acetamide group.

    Fluorinated spirocyclic amines: Similar in having a fluorinated spirocyclic structure but differ in the functional groups attached.

Uniqueness

N-[4-[2-[(7-fluoro-1,4-dioxaspiro[45]decan-8-yl)amino]ethyl]phenyl]acetamide is unique due to its combination of a fluorinated spirocyclic core and an acetamide group, which imparts distinct chemical and biological properties

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